N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide
Description
N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a pyridine ring
Properties
IUPAC Name |
N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8(2)19-11-4-3-9(7-16-11)12(18)17-10-5-13(14,15)6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWRJXKIEAQWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized using difluorocarbene intermediates, which are generated from reagents such as difluoromethyl phenyl sulfone under basic conditions.
Coupling with Pyridine Derivative: The difluorocyclobutyl intermediate is then coupled with a pyridine derivative, such as 6-hydroxypyridine-3-carboxamide, using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity by providing unique steric and electronic properties . The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: A related compound with a similar difluorocyclobutyl group but different functional groups.
(3,3-Difluorocyclobutyl)methanol: Another similar compound with a hydroxyl group instead of the pyridine ring.
Uniqueness
N-(3,3-difluorocyclobutyl)-6-propan-2-yloxypyridine-3-carboxamide is unique due to the combination of the difluorocyclobutyl group and the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
